S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with methanesulfonyl chloride under basic conditions. The reaction proceeds through the formation of a sulfonothioate intermediate, which is then converted to the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur species.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: Tetrazole derivatives, including this compound, are explored for their pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the development of corrosion inhibitors, particularly for metals like aluminum .
Wirkmechanismus
The mechanism of action of S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This compound can also interact with metal ions, forming stable complexes that can modulate biological and chemical processes .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-1H-tetrazole-5-thiol
- 1-Phenyl-1H-tetrazole-5-sulfonic acid
- 1-Phenyl-1H-tetrazole-5-sulfonamide
Uniqueness: S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate is unique due to its sulfonothioate group, which imparts distinct chemical reactivity and biological activity compared to other tetrazole derivatives. This functional group allows for specific interactions with nucleophiles and electrophiles, making it a versatile compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
63685-01-8 |
---|---|
Molekularformel |
C8H8N4O2S2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
5-methylsulfonylsulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C8H8N4O2S2/c1-16(13,14)15-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
VDKUMSRXEDMOAE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)SC1=NN=NN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.